molecular formula C14H25NO B14389494 3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one CAS No. 89434-22-0

3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one

Cat. No.: B14389494
CAS No.: 89434-22-0
M. Wt: 223.35 g/mol
InChI Key: WQSPQHZMWIUSDF-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one is an organic compound that features a pyrrolidine ring attached to an octenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one typically involves the reaction of 3,7-dimethyl-6-octen-2-one with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-amine
  • 1,3-Dimethyl-pyrrolidin-2-one

Uniqueness

3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its octenone backbone and pyrrolidine ring combination make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

89434-22-0

Molecular Formula

C14H25NO

Molecular Weight

223.35 g/mol

IUPAC Name

3,7-dimethyl-1-pyrrolidin-1-yloct-6-en-2-one

InChI

InChI=1S/C14H25NO/c1-12(2)7-6-8-13(3)14(16)11-15-9-4-5-10-15/h7,13H,4-6,8-11H2,1-3H3

InChI Key

WQSPQHZMWIUSDF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)C(=O)CN1CCCC1

Origin of Product

United States

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